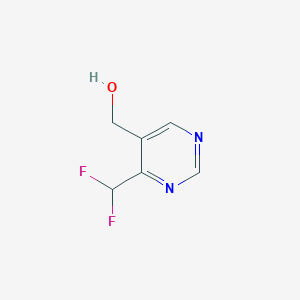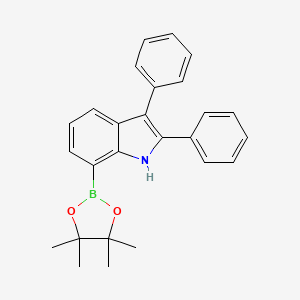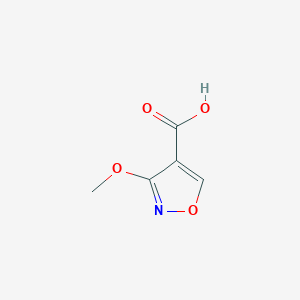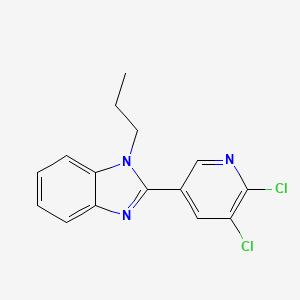
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoimidazole core linked to a dichloropyridine moiety, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 2-(5,6-Dichloro-pyridin-3-yl)-propan-2-ol
- (5,6-Dichloro-pyridin-3-yl)-methyl-amine
- 2,3-Dichloro-5-iodopyridine
Uniqueness
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole stands out due to its unique combination of a benzoimidazole core and a dichloropyridine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C15H13Cl2N3 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC 名称 |
2-(5,6-dichloropyridin-3-yl)-1-propylbenzimidazole |
InChI |
InChI=1S/C15H13Cl2N3/c1-2-7-20-13-6-4-3-5-12(13)19-15(20)10-8-11(16)14(17)18-9-10/h3-6,8-9H,2,7H2,1H3 |
InChI 键 |
RRAKXSAZSJEMRW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC(=C(N=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
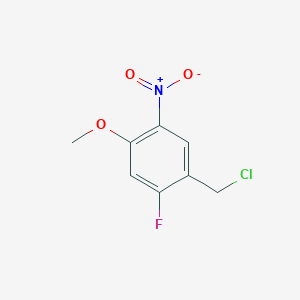
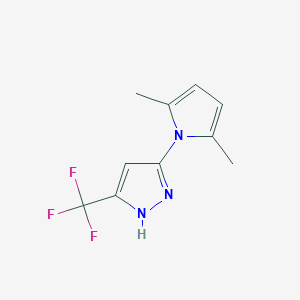
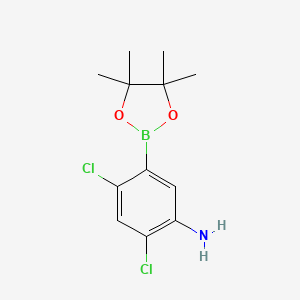
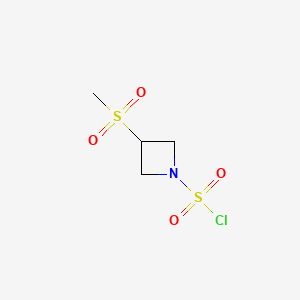
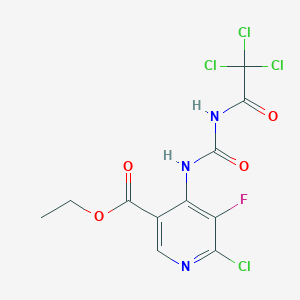
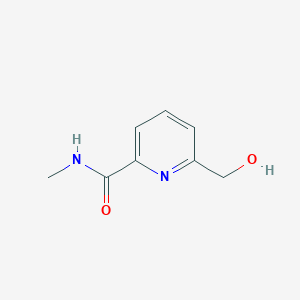
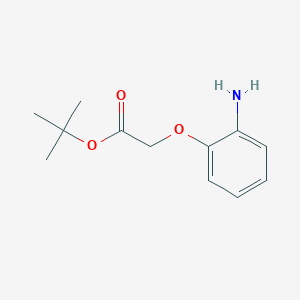
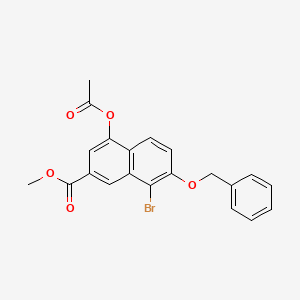
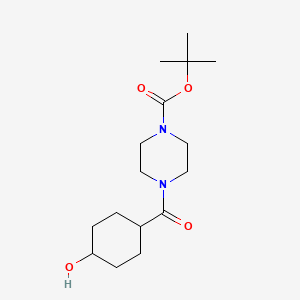
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
